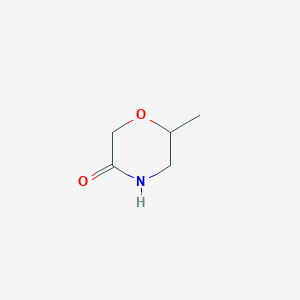

6-甲基吗啉-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in several of the provided papers. For instance, N-methylmorpholinium salts with various substituents have been synthesized through condensation reactions involving aromatic aldehydes, cyanothioacetamide, and Meldrum's acid in the presence of N-methylmorpholine . Similarly, the synthesis of N-methylmorpholinium 6-oxo-3,5-dicyano-1,4,5,6-tetrahydro-4-(spirocyclopentane)pyridine-2-thiolate was achieved by reacting cyclopentylidenecyanoacetic ester with cyanothioacetamide . These studies demonstrate the versatility of morpholine derivatives in organic synthesis and their potential utility in producing a wide range of compounds.

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been studied using various techniques, including X-ray diffraction analysis. For example, the crystal structure of 1-methylmorpholinium 6-methyl-4-phenyl-3-cyano-5-ethoxycarbonyl-1,4-dihydro-2-pyridineselenolate revealed a boat conformation for the 1,4-dihydropyridine ring . This information is crucial for understanding the three-dimensional arrangement of atoms in these compounds and can influence their reactivity and interactions with other molecules.

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions. The papers describe reactions such as the Michael reaction to obtain N-methylmorpholinium salts , and the use of these salts in further syntheses to produce substituted tetrahydropyridines and other heterocyclic compounds . These reactions are important for the development of new pharmaceuticals and materials.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 6-methylmorpholin-3-one, they do provide insights into the properties of related morpholine derivatives. For example, the tautomeric equilibrium of a pyrazinone derivative was studied to understand its hydrogen bonding potential in nucleic acid base pairing . The physical properties such as solubility, melting points, and boiling points can be inferred from the molecular structures and substituents present in the morpholine derivatives discussed in these papers.

科学研究应用

RNA Modification and Epigenetic Regulation

6-甲基吗啉-3-酮与RNA修饰有关,特别是腺苷甲基化。 Meyer等人(2012年)使用m(6)A特异性甲基化RNA免疫沉淀结合下一代测序(MeRIP-Seq)来识别许多哺乳动物基因的mRNA,其中包含m(6)A,这是mRNA的一种常见碱基修饰。这种修饰在大脑发育过程中显著增加,并且富集在终止密码子附近和3' UTR中,表明其在哺乳动物转录组的表观遗传调控中的作用(Meyer et al., 2012)。Saletore等人(2012年)还讨论了许多哺乳动物基因中甲基-6-腺苷的存在,特别是在3' UTR开头附近,突出了表观转录组学这一新兴领域(Saletore et al., 2012)。

工业过程中的化学

Rosenau等人(2001年)探讨了N-甲基吗啉-N-氧化物单水合物(NMMO)与纤维素在Lyocell纤维生产过程中的体系中的副反应和副产物形成的化学。他们讨论了NMMO的自由基和非自由基反应以及它们对纤维质量和系统安全的影响(Rosenau et al., 2001)。

昆虫通讯

Castracani等人(2008年)研究了欧洲奴役蚂蚁Polyergus rufescens性信息素中的6-甲基水杨酸酯和3-乙基-4-甲基戊醇的作用,这些是次要成分。这项研究强调了这些化合物在昆虫化学通讯中的重要性,特别是在交配行为中(Castracani et al., 2008)。

药物研究

在药物研究中,有几项研究涉及6-甲基吗啉-3-酮。例如,Douglas等人(2014年)研究了药物光催化,包括N-甲基吗啉与其他化合物的直接偶联,展示了它在药物化学中的潜力(Douglas et al., 2014)。Yasmin等人(2021年)合成了新的甲基α-D-甘露聚糖(MDM)衍生物,通过计算研究探索了它们的抗菌性能,其中N-甲基吗啉在合成过程中发挥了作用(Yasmin et al., 2021)。

化学合成与分析

Dyachenko和Litvinov(1998年)描述了N-甲基吗啉-6-氧-3,5-二氰-1,4,5,6-四氢-4-(螺环戊烷)吡啶-2-硫酸盐的合成,用于各种化学合成(Dyachenko & Litvinov, 1998)。Johansson,Lindén和Bäckvall(2005年)利用N-甲基吗啉在双金属催化系统中进行烯烃的二羟基化,展示了它在增强催化效率方面的作用(Johansson, Lindén, & Bäckvall, 2005)。

安全和危害

The safety information for 6-Methylmorpholin-3-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers The recent progress in the synthesis of morpholines has been discussed in a paper published in 2019 . The paper covers the latest advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

属性

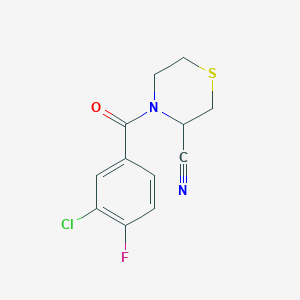

IUPAC Name |

6-methylmorpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4-2-6-5(7)3-8-4/h4H,2-3H2,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUDAELDAIZDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2507210.png)

![Ethyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2507218.png)

![N-(6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)prop-2-enamide](/img/structure/B2507219.png)

![5-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2507220.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2507224.png)

![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2507230.png)